molecular formula C19H16N2OS B2947372 N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide CAS No. 681163-38-2

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2947372
CAS No.: 681163-38-2
M. Wt: 320.41
InChI Key: NNEWKFYLEBCYII-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide is a compound that has garnered interest due to its potential biochemical activities, particularly as an inhibitor of certain proteases. This compound is part of a broader class of indeno-thiazole derivatives, which have shown promise in various scientific research applications, including medicinal chemistry and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide typically involves the Hantzsch reaction, where α-haloindanone reacts with mono-substituted thioureas . This reaction is often carried out in the presence of a base and under reflux conditions to facilitate the formation of the thiazole ring. The reaction conditions may vary slightly depending on the specific substituents on the indeno and phenyl rings.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Additionally, the handling of hazardous intermediates, such as α-haloketones, would require stringent safety protocols .

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 8H-indeno[1,2-d]thiazol-2-amine
  • N-(6-isobutoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide

Uniqueness

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide stands out due to its specific inhibitory activity against SARS-CoV-2 3CL protease, which is not as pronounced in some of its analogs. The presence of the phenylpropanamide moiety contributes to its unique binding affinity and specificity .

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-15-9-5-4-8-14(15)12-16(18)23-19/h1-9H,10-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEWKFYLEBCYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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